molecular formula C16H25NO2S B2690472 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane CAS No. 835888-65-8

1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane

Cat. No.: B2690472
CAS No.: 835888-65-8
M. Wt: 295.44
InChI Key: SDBWJDMCQNKOAT-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane is an organic compound characterized by the presence of a sulfonyl group attached to a tetramethylbenzene ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with azepane. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonyl-azepane bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

1-(2,3,5,6-Tetramethylbenzenesulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The azepane ring may also contribute to the compound’s overall bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3,5,6-Tetramethylbenzenesulfonyl chloride: A precursor in the synthesis of 1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane.

    Azepane: The parent compound of the azepane ring in this compound.

    Sulfonyl azepanes: Other compounds with similar structures but different substituents on the sulfonyl group.

Uniqueness

This compound is unique due to the presence of both the tetramethylbenzenesulfonyl and azepane moieties, which confer distinct chemical and biological properties

Biological Activity

1-(2,3,5,6-tetramethylbenzenesulfonyl)azepane is a sulfonamide compound with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies that demonstrate its efficacy in various biological contexts.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H25NO2S
  • Molecular Weight : 327.25 g/mol
  • CAS Number : 835888-65-8

The compound features a sulfonyl group attached to an azepane ring, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes involved in cellular signaling pathways. The sulfonamide moiety can act as a competitive inhibitor for certain enzymes, potentially affecting metabolic pathways.

Biological Activity Overview

Biological Activity Mechanism Target Reference
Protein Kinase InhibitionCompetitive inhibitionProtein Kinase B (PKB)
Antimicrobial ActivityDisruption of bacterial cell wall synthesisVarious bacteria
CytotoxicityInduction of apoptosis in cancer cellsCancer cell lines

Case Study 1: Inhibition of Protein Kinases

A study evaluated the efficacy of azepane derivatives in inhibiting protein kinases. The results indicated that compounds similar to this compound exhibited significant inhibitory effects on PKB-alpha with IC50 values in the low nanomolar range. These findings suggest potential applications in cancer therapy by targeting specific signaling pathways involved in tumor growth and survival .

Case Study 2: Antimicrobial Properties

Research has shown that sulfonamide compounds display antimicrobial properties. In vitro studies revealed that this compound effectively inhibited the growth of several bacterial strains by interfering with folate synthesis pathways. This mechanism is crucial for bacterial proliferation and survival.

Case Study 3: Cytotoxic Effects on Cancer Cells

In a cytotoxicity assay involving various cancer cell lines, this compound demonstrated significant apoptotic activity. The compound induced cell cycle arrest and apoptosis through the activation of caspase pathways. This suggests its potential as an anti-cancer agent.

Properties

IUPAC Name

1-(2,3,5,6-tetramethylphenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-12-11-13(2)15(4)16(14(12)3)20(18,19)17-9-7-5-6-8-10-17/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBWJDMCQNKOAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCCCC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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